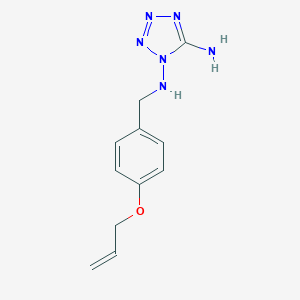![molecular formula C18H20ClNO2 B283504 N-[4-(allyloxy)-3-methoxybenzyl]-N-(2-chlorobenzyl)amine](/img/structure/B283504.png)
N-[4-(allyloxy)-3-methoxybenzyl]-N-(2-chlorobenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(allyloxy)-3-methoxybenzyl]-N-(2-chlorobenzyl)amine, also known as BAM-15, is a small molecule drug that has gained attention in recent years due to its potential therapeutic applications. BAM-15 is a mitochondrial uncoupler, which means that it can disrupt the proton gradient across the mitochondrial membrane, leading to an increase in mitochondrial respiration and ATP production. This mechanism of action has been shown to have beneficial effects in a variety of disease models, including cancer, neurodegenerative diseases, and metabolic disorders.
作用机制
N-[4-(allyloxy)-3-methoxybenzyl]-N-(2-chlorobenzyl)amine works by disrupting the proton gradient across the mitochondrial membrane, which leads to an increase in mitochondrial respiration and ATP production. This process is known as mitochondrial uncoupling, and it has been shown to have a variety of beneficial effects in different disease models. In cancer cells, for example, mitochondrial uncoupling can lead to a decrease in tumor growth and an increase in cancer cell death.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[4-(allyloxy)-3-methoxybenzyl]-N-(2-chlorobenzyl)amine are complex and varied, depending on the specific disease model being studied. In general, however, N-[4-(allyloxy)-3-methoxybenzyl]-N-(2-chlorobenzyl)amine has been shown to increase mitochondrial respiration and ATP production, which can have a variety of downstream effects on cellular metabolism and signaling pathways. In cancer cells, for example, mitochondrial uncoupling can lead to a decrease in glucose uptake and an increase in reactive oxygen species, both of which can contribute to cancer cell death.
实验室实验的优点和局限性
One of the major advantages of N-[4-(allyloxy)-3-methoxybenzyl]-N-(2-chlorobenzyl)amine for lab experiments is its selectivity for cancer cells. This means that researchers can use N-[4-(allyloxy)-3-methoxybenzyl]-N-(2-chlorobenzyl)amine to selectively target cancer cells while sparing healthy cells, which can help to minimize potential side effects. However, there are also limitations to the use of N-[4-(allyloxy)-3-methoxybenzyl]-N-(2-chlorobenzyl)amine in lab experiments, including the need for expertise in organic chemistry to synthesize the compound and the potential for off-target effects on other cellular processes.
未来方向
There are many potential future directions for research on N-[4-(allyloxy)-3-methoxybenzyl]-N-(2-chlorobenzyl)amine, including the development of more potent and selective mitochondrial uncouplers, the investigation of N-[4-(allyloxy)-3-methoxybenzyl]-N-(2-chlorobenzyl)amine in combination with other cancer therapies, and the exploration of N-[4-(allyloxy)-3-methoxybenzyl]-N-(2-chlorobenzyl)amine in other disease models beyond cancer. Additionally, there is a need for further research to better understand the mechanisms of action of N-[4-(allyloxy)-3-methoxybenzyl]-N-(2-chlorobenzyl)amine and to identify potential biomarkers that could be used to predict patient response to treatment.
合成方法
N-[4-(allyloxy)-3-methoxybenzyl]-N-(2-chlorobenzyl)amine can be synthesized using a multi-step process that involves the reaction of several different chemical reagents. The exact synthesis method is beyond the scope of this paper, but it is important to note that the process requires expertise in organic chemistry and careful attention to detail to ensure the purity and potency of the final product.
科学研究应用
N-[4-(allyloxy)-3-methoxybenzyl]-N-(2-chlorobenzyl)amine has been the subject of numerous scientific studies in recent years, with researchers investigating its potential therapeutic applications in a variety of disease models. One of the most promising areas of research has been in the treatment of cancer, where N-[4-(allyloxy)-3-methoxybenzyl]-N-(2-chlorobenzyl)amine has been shown to selectively target cancer cells while sparing healthy cells. This is due to the fact that cancer cells have higher mitochondrial respiration rates than normal cells, making them more susceptible to the effects of mitochondrial uncoupling.
属性
分子式 |
C18H20ClNO2 |
|---|---|
分子量 |
317.8 g/mol |
IUPAC 名称 |
N-[(2-chlorophenyl)methyl]-1-(3-methoxy-4-prop-2-enoxyphenyl)methanamine |
InChI |
InChI=1S/C18H20ClNO2/c1-3-10-22-17-9-8-14(11-18(17)21-2)12-20-13-15-6-4-5-7-16(15)19/h3-9,11,20H,1,10,12-13H2,2H3 |
InChI 键 |
JXDVTAWZTKOWNK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CC=C2Cl)OCC=C |
规范 SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CC=C2Cl)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2-Allyloxy-3-ethoxy-benzyl)-(1H-[1,2,4]triazol-3-yl)-amine](/img/structure/B283422.png)
![N-[2-(allyloxy)benzyl]-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B283424.png)
![5-{[4-(allyloxy)-3-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B283430.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-N-(3-chloro-4-fluorophenyl)amine](/img/structure/B283431.png)

![N~1~-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B283434.png)
![N~1~-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B283435.png)
![N-[3-(allyloxy)benzyl]-N-(5-amino-1H-tetraazol-1-yl)amine](/img/structure/B283436.png)
![N~1~-[2-(allyloxy)benzyl]-1H-tetrazole-1,5-diamine](/img/structure/B283437.png)
![N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tert-butyl)amine](/img/structure/B283438.png)
![N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-N-(tert-butyl)amine](/img/structure/B283439.png)
![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N-(tert-butyl)amine](/img/structure/B283440.png)
![N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide](/img/structure/B283443.png)
![N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)butanamide](/img/structure/B283446.png)